![molecular formula C11H18O3 B14378664 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one CAS No. 88525-25-1](/img/structure/B14378664.png)
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethoxy-3,3-dimethylbicyclo[320]heptan-2-one is a chemical compound with a unique bicyclic structure It is characterized by its two methoxy groups and two methyl groups attached to a heptane ring
Vorbereitungsmethoden
The synthesis of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves several steps. One common method includes the reaction of a suitable precursor with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one involves its interaction with specific molecular targets. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one can be compared with other similar compounds such as:
6,6-Dimethylbicyclo[3.1.1]heptan-2-one: This compound has a similar bicyclic structure but lacks the methoxy groups, resulting in different chemical properties and reactivity.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-one: This compound has a methylene group instead of methoxy groups, leading to variations in its chemical behavior.
Norinone: Another bicyclic compound with different substituents, used in various chemical applications
Eigenschaften
CAS-Nummer |
88525-25-1 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
6,6-dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)6-8-7(9(10)12)5-11(8,13-3)14-4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
XVBXGQZNYHMATC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2C(C1=O)CC2(OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


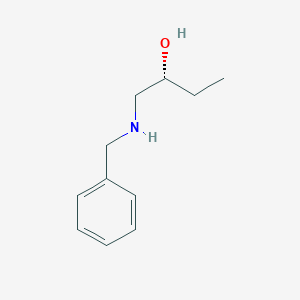
![2-Phenyl-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14378594.png)


![Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane](/img/structure/B14378612.png)

![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
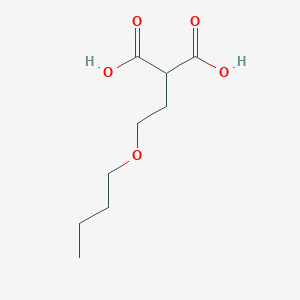

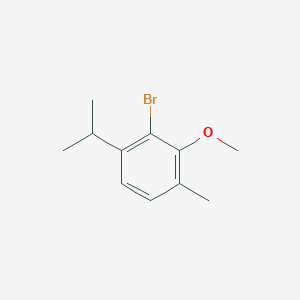
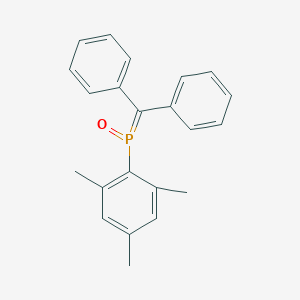
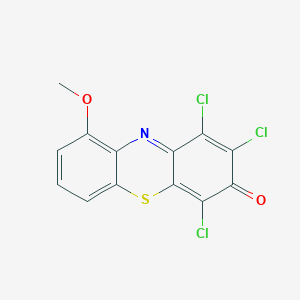
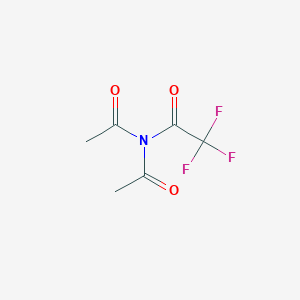
![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
